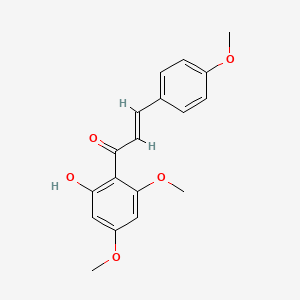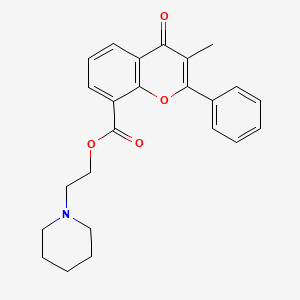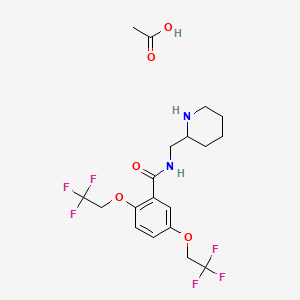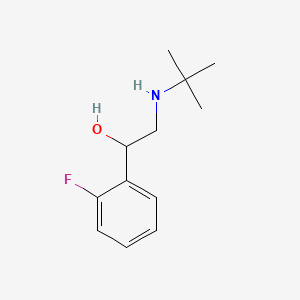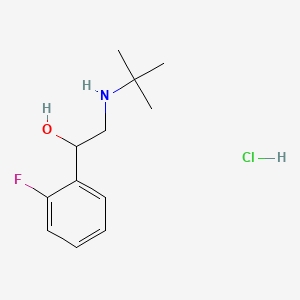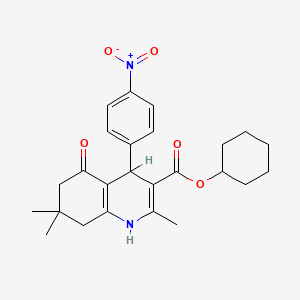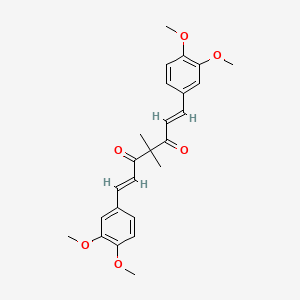
Tetramethylcurcumin
Vue d'ensemble
Description
Tetramethylcurcumin, also known as FLLL31, is derived from curcumin . It specifically suppresses the phosphorylation of STAT3 by selectively binding to Janus kinase 2 and the STAT3 Src homology-2 domain . It exhibits anti-inflammatory and anti-cancer effects .
Molecular Structure Analysis
Tetramethylcurcumin has a molecular formula of C25H28O6 . Its molecular weight is 424.49 . The 3D-quantitative structure–activity relationship model has been used to understand the chemical–biological interactions between curcumin derivatives and neuraminidase .Physical And Chemical Properties Analysis
Tetramethylcurcumin has a molecular formula of C25H28O6 and a molecular weight of 424.49 . It is a powder that should be stored at -20°C . Its purity, as determined by HPLC, is 99.92% .Applications De Recherche Scientifique
Cancer Treatment
Tetramethylcurcumin has shown promise as an anti-cancer agent . It specifically inhibits the phosphorylation of STAT3, a protein that is often persistently activated in many types of cancer . By binding selectively to Janus kinase 2 and the STAT3 Src homology-2 domain, it suppresses STAT3’s activity, which can lead to the impediment of oncogenic processes and the induction of apoptosis in cancer cell lines, particularly in pancreatic and breast cancer .
Anti-Inflammatory Applications
Due to its ability to modulate the STAT3 pathway, Tetramethylcurcumin exhibits significant anti-inflammatory effects . This makes it a potential therapeutic agent for diseases where inflammation plays a key role, such as arthritis , asthma , and inflammatory bowel disease .
Antiviral Activity
Tetramethylcurcumin has been studied for its effects against the influenza A virus (H1N1) . It may inhibit the virus by blocking neuraminidase, an enzyme critical for the viral replication process. This suggests a potential use for Tetramethylcurcumin in treating influenza and possibly other viral infections .
Mécanisme D'action
Tetramethylcurcumin, also known as FLLL31, is a derivative of curcumin with promising anti-inflammatory and anti-cancer properties . This article provides a detailed overview of the mechanism of action of Tetramethylcurcumin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Tetramethylcurcumin primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway . It binds selectively to Janus kinase 2 (JAK2) and the STAT3 Src homology-2 domain . These targets play a crucial role in cellular processes such as cell growth and apoptosis, making them key players in the development and progression of various cancers .
Mode of Action
Tetramethylcurcumin interacts with its targets by suppressing the phosphorylation of STAT3 . This is achieved through its selective binding to JAK2 and the STAT3 Src homology-2 domain . The suppression of STAT3 phosphorylation leads to a decrease in STAT3 activation, thereby inhibiting the downstream effects of the STAT3 pathway .
Biochemical Pathways
The primary biochemical pathway affected by Tetramethylcurcumin is the JAK/STAT signaling pathway . By inhibiting the phosphorylation of STAT3, Tetramethylcurcumin disrupts the normal functioning of this pathway, leading to the impediment of multiple oncogenic processes .
Result of Action
The inhibition of STAT3 phosphorylation by Tetramethylcurcumin leads to a decrease in STAT3 activation, which in turn impedes multiple oncogenic processes . This results in the induction of apoptosis in cancer cell lines, including pancreatic and breast cancer cells . Furthermore, Tetramethylcurcumin exhibits anti-inflammatory effects .
Safety and Hazards
Propriétés
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZAMVBGQWOHT-UTLPMFLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467449 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylcurcumin | |
CAS RN |
52328-97-9 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLLL31 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of FLLL31?
A: FLLL31 functions as a STAT3 inhibitor. It accomplishes this by binding to Janus kinase 2 and the Src homology-2 domain of STAT3. These interactions effectively inhibit STAT3 phosphorylation, impede its ability to bind DNA, and ultimately block its transactivation. [] This inhibitory effect on STAT3 signaling makes FLLL31 a promising candidate for targeting cancers reliant on constitutive STAT3 activation. []
Q2: What types of cancers have shown sensitivity to FLLL31 in preclinical studies?
A: Research has primarily focused on the effects of FLLL31 on pancreatic and breast cancer cell lines. Studies demonstrate that FLLL31 effectively inhibits the growth of these cancer cells, reduces colony formation, and hinders cell invasion. [] Additionally, FLLL31 enhances the efficacy of the chemotherapeutic drug doxorubicin against breast cancer cells. []
Q3: How does FLLL31 impact the tumor microenvironment?
A: In vivo studies using chicken embryo xenografts revealed that FLLL32, a closely related analog of FLLL31, inhibits tumor growth and reduces tumor vascularity. [] These findings highlight the potential of FLLL31 and its analogs to target not only cancer cells directly but also components of the tumor microenvironment that support tumor progression.
Q4: Has FLLL31 been explored for applications beyond cancer treatment?
A: Yes, research suggests potential for FLLL31 in treating allergic conditions like allergic rhinitis. In a mouse model of allergic rhinitis, intranasal administration of FLLL31 effectively reduced airway inflammation when animals were challenged with multiple allergens. []
Q5: Are there any studies exploring FLLL31's effect on specific immune cell populations?
A: Yes, research indicates that FLLL31 can modulate the balance between regulatory T cells (Tregs) and effector T cells. Specifically, FLLL31 was shown to increase the expression of FoxP3 in CD4+ T cells, leading to an expansion of CD4+CD25-FOXP3+ Tregs. [] This enhanced Treg activity, coupled with the suppression of pro-inflammatory Th1 and Th17 cells, suggests potential for FLLL31 in treating autoimmune diseases characterized by an imbalance in T cell populations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)

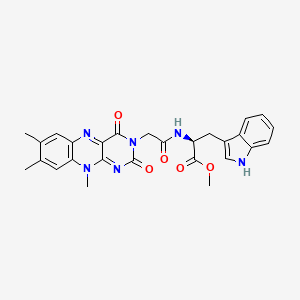
![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)
